

Application Note: High-Fidelity Synthesis of Protected Dipeptide Boc-Tyr(tBu)-Pro-OH

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Compound of Interest

Compound Name: *Boc-Tyr(tBu)-Pro-OH*

CAS No.: 289910-65-2

Cat. No.: B1508624

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Executive Summary

This guide details the solid-phase synthesis of the fully protected dipeptide **Boc-Tyr(tBu)-Pro-OH**.^[1] Unlike standard SPPS protocols that yield unprotected peptides, this workflow is designed to generate a protected peptide fragment suitable for convergent synthesis or fragment condensation.^[1]

The Core Challenge: The target molecule contains two acid-labile protecting groups:

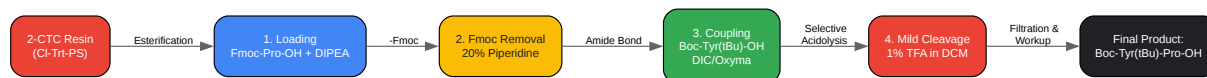
- Boc (N-terminus): Labile to moderate acid (TFA).^{[1][2][3]}
- tBu (Side-chain): Labile to moderate acid (TFA).^{[1][2][3]}

Standard cleavage cocktails (e.g., 95% TFA) would strip both groups, destroying the target. Therefore, this protocol utilizes 2-Chlorotrityl Chloride (2-CTC) Resin, a hyper-acid-sensitive support that allows cleavage under extremely mild conditions (1% TFA or TFE/AcOH), releasing the peptide while retaining the Boc and tBu protections.^[1]

Strategic Workflow & Mechanism

The synthesis relies on an Fmoc-strategy backbone with a terminal Boc-functionalization, performed on a 2-CTC resin.[1]

Synthesis Pathway Diagram



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Figure 1: Strategic workflow for the synthesis of **Boc-Tyr(tBu)-Pro-OH** on 2-CTC resin. The process ensures retention of acid-labile side chain and N-terminal protections.[1]

Materials & Reagents

Component	Specification	Purpose
Resin	2-Chlorotrityl Chloride (2-CTC) (100-200 mesh)	Hyper-acid-sensitive linker for protected fragment release.[1]
Amino Acid 1	Fmoc-Pro-OH	C-terminal residue.[1] Fmoc allows standard monitoring.
Amino Acid 2	Boc-Tyr(tBu)-OH	N-terminal residue.[1][2][4] Commercially available as Boc-derivative.[1]
Coupling Reagents	DIC (Diisopropylcarbodiimide) / Oxyma Pure	Efficient coupling, suppresses racemization (especially for Cys/His, but good practice here).
Base	DIPEA (N,N-Diisopropylethylamine)	Base for resin loading.[1]
Deprotection	20% Piperidine in DMF	Removal of Fmoc group.
Cleavage Cocktail	1% TFA in DCM (v/v)	Critical: Mild acid to cleave resin ester without affecting Boc/tBu.
Quenching Agent	Pyridine	Neutralizes TFA immediately after cleavage to protect tBu groups.[1]

Detailed Experimental Protocol

Step 1: Resin Preparation & Loading (Fmoc-Pro-OH)

Rationale: 2-CTC resin is moisture sensitive.[1] Handle quickly. Loading is performed in DCM to maximize swelling and substitution efficiency.[1]

- Weigh Resin: Place 1.0 g of 2-CTC resin (approx. loading 1.6 mmol/g) into a fritted synthesis vessel.
- Wash: Wash with dry DCM (3 x 10 mL).

- Prepare Loading Solution:
 - Dissolve Fmoc-Pro-OH (0.6 eq relative to resin capacity) in 10 mL dry DCM.
 - Add DIPEA (4.0 eq).[1]
 - Note: Lower loading (0.6-0.8 mmol/g) is preferred to prevent aggregation.[1]
- Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.
- Capping (Methanol): Add 1 mL of HPLC-grade Methanol (MeOH) to the reaction mixture and agitate for 20 minutes.
 - Mechanism:[1][5][6] MeOH reacts with remaining active chloride sites to form methyl ether, preventing unspecific binding later.
- Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection

- Deprotect: Add 20% Piperidine in DMF (10 mL). Agitate for 5 minutes. Drain.
- Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes. Drain.
- Wash: Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
 - QC Check: Perform a Chloranil test (for Proline secondary amine) to confirm deprotection (Resin beads turn blue).[1]

Step 3: Coupling Boc-Tyr(tBu)-OH

Rationale: We use the Boc-protected amino acid directly.[1] Once coupled, the N-terminus is Boc-protected, and the side chain is tBu-protected.[1]

- Activation:
 - In a vial, dissolve Boc-Tyr(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
 - Add DIC (3.0 eq).[1] Allow to activate for 2-3 minutes.

- Coupling: Add the activated solution to the resin.[7]
- Incubation: Agitate for 60–90 minutes at room temperature.
- Wash: Drain and wash with DMF (3x) and DCM (5x).[1]
- QC Check: Perform a Kaiser test (ninhydrin). The test should be negative (colorless beads), indicating no free amines remain.

Step 4: Mild Acid Cleavage (The Critical Step)

Warning: Standard cleavage (95% TFA) will destroy your product.[1] Follow this strictly.

- Preparation: Prepare a solution of 1% TFA in DCM (v/v). Pre-chill to 0°C (optional but recommended for high tBu stability).
- Collection Vessel: Prepare a round-bottom flask containing Pyridine (1.5 eq relative to total TFA volume used). This acts as a sink to neutralize acid immediately.
- Cleavage Cycles:
 - Add 10 mL of 1% TFA/DCM to the resin.
 - Agitate for 2 minutes (short bursts prevent tBu loss).
 - Filter the filtrate directly into the collection flask containing Pyridine.
 - Repeat this process 5–6 times.
- Rinse: Wash resin with DCM (3 x 10 mL) and combine with the filtrate.

Step 5: Workup & Isolation

- Concentration: Evaporate the DCM (and excess pyridine) under reduced pressure (Rotavap) at < 30°C. Do not heat excessively.
- Precipitation (Optional): Since the product is a protected dipeptide, it may be an oil or a solid.
 - Dissolve the residue in a minimum amount of EtOAc.

- Wash with 5% Citric Acid (aq) to remove residual pyridine/DIPEA.[1]
- Wash with Brine.[8]
- Dry over Na₂SO₄, filter, and concentrate.[1][8]
- Final Product: You should obtain **Boc-Tyr(tBu)-Pro-OH** as a white foam or solid.[1]

Quality Control & Validation

Parameter	Method	Acceptance Criteria
Identity	ESI-MS (Positive Mode)	[M+H] ⁺ = 493.29 Da (Calc: 492.[1]28)
Identity	ESI-MS (Negative Mode)	[M-H] ⁻ = 491.28 Da
Purity	RP-HPLC (C18 Column)	> 95% (220 nm).[1] Note: Use Acetonitrile/Water gradient with 0.1% Formic Acid (Avoid TFA in mobile phase if storing fractions for long).[1]
NMR	¹ H-NMR (DMSO-d ₆)	Confirm presence of two t-Butyl singlets (~1.3-1.4 ppm) and aromatic Tyr protons.

Troubleshooting Guide

- Issue: Loss of tBu group (-56 Da mass shift).
 - Cause: Cleavage acid concentration too high or exposure too long.
 - Solution: Reduce TFA to 0.5% or use TFE/Acetic Acid/DCM (1:1:[1]8) for an even milder cleavage (requires longer time, ~2 hrs).
- Issue: Low Yield.
 - Cause: Incomplete coupling of Boc-Tyr(tBu)-OH onto the secondary amine of Proline.[1]

- Solution: Double couple the Boc-Tyr(tBu)-OH step or use HATU/DIPEA (ensure no excess base remains before cleavage).[1]
- Issue: Racemization.
 - Cause: High base concentration during loading or coupling.
 - Solution: Use DIC/Oxyma (neutral pH activation) instead of HBTU/DIPEA.

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